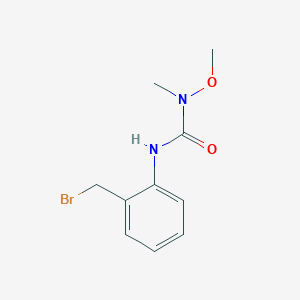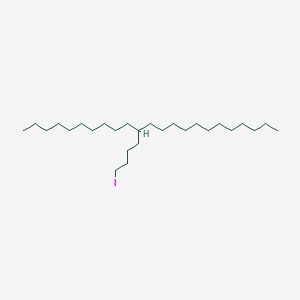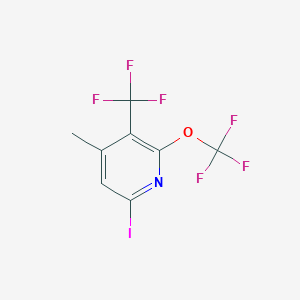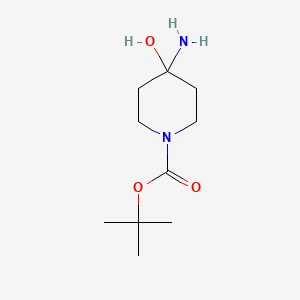
3-(2-(Bromomethyl)phenyl)-1-methoxy-1-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Bromomethyl)phenyl)-1-methoxy-1-methylurea is an organic compound with a complex structure that includes a bromomethyl group attached to a phenyl ring, a methoxy group, and a methylurea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Bromomethyl)phenyl)-1-methoxy-1-methylurea typically involves multiple steps One common method starts with the bromination of a suitable precursor, such as 2-methylphenyl, to introduce the bromomethyl groupThe reaction conditions often involve the use of solvents like methanol or dichloromethane and catalysts such as methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact.
化学反应分析
Types of Reactions
3-(2-(Bromomethyl)phenyl)-1-methoxy-1-methylurea can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation might produce a ketone or aldehyde .
科学研究应用
3-(2-(Bromomethyl)phenyl)-1-methoxy-1-methylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
作用机制
The mechanism of action of 3-(2-(Bromomethyl)phenyl)-1-methoxy-1-methylurea involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting their function. This can affect various pathways, including those involved in cell division and metabolism .
相似化合物的比较
Similar Compounds
- 3-Bromomethylphenylboronic acid pinacol ester
- 2-(3-Bromomethyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
Uniqueness
3-(2-(Bromomethyl)phenyl)-1-methoxy-1-methylurea is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Compared to similar compounds, it offers a distinct balance of properties that make it suitable for a wide range of applications .
属性
分子式 |
C10H13BrN2O2 |
|---|---|
分子量 |
273.13 g/mol |
IUPAC 名称 |
3-[2-(bromomethyl)phenyl]-1-methoxy-1-methylurea |
InChI |
InChI=1S/C10H13BrN2O2/c1-13(15-2)10(14)12-9-6-4-3-5-8(9)7-11/h3-6H,7H2,1-2H3,(H,12,14) |
InChI 键 |
BOYGONRHTDVERA-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)NC1=CC=CC=C1CBr)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aR,6S,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B14795803.png)
![3,3-Dimethyl-7-oxo-6-[2-phenoxy(phenyl)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14795817.png)
![7,12-Dihydroquinoxalino[3,2-i]phenazine-1,8-disulfonic acid](/img/structure/B14795825.png)

![[1-Benzyl-3-(benzylamino)pyrrolidin-2-yl]methanol](/img/structure/B14795835.png)
![(10R,13S)-17-Acetyl-10,13-dimethyl-1,2,6,7,8,9,10,11,12,13,14,15-dodecahydro-cyclopenta[a]phenanthren-3-one](/img/structure/B14795850.png)
![(4-(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)phenyl)boronic acid](/img/structure/B14795852.png)





![tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate](/img/structure/B14795883.png)

